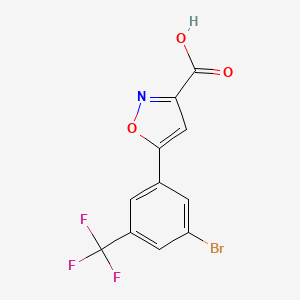
5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of isoxazole derivatives . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the isoxazole ring or other substituents.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted Isoxazoles: Compounds with similar isoxazole cores but different substituents.
Trifluoromethyl-Substituted Phenyl Derivatives: Compounds with trifluoromethyl groups on the phenyl ring but different heterocyclic cores.
Uniqueness
5-(3-Bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H5BrF3NO3 |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
5-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-2-5(1-6(3-7)11(13,14)15)9-4-8(10(17)18)16-19-9/h1-4H,(H,17,18) |
InChI Key |
SVCYLMDACVJWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















